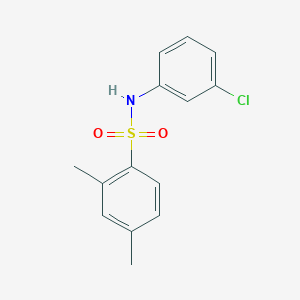![molecular formula C29H33NO3S B281628 2,5-dimethyl-N-(8-tert-pentyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B281628.png)
2,5-dimethyl-N-(8-tert-pentyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-dimethyl-N-(8-tert-pentyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide, also known as DNBS, is a compound that has been widely used in scientific research. It is a sulfonamide derivative that has been found to have potential applications in various fields such as immunology, pharmacology, and toxicology.
Wirkmechanismus
2,5-dimethyl-N-(8-tert-pentyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide binds covalently to proteins in the skin and forms hapten-protein complexes. These complexes are recognized by T cells as foreign antigens, which triggers an immune response. The activated T cells release cytokines that recruit other immune cells to the site of inflammation, resulting in the characteristic swelling and redness of the skin.
Biochemical and Physiological Effects:
2,5-dimethyl-N-(8-tert-pentyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide-induced DTH reactions have been shown to be dependent on the activation of CD4+ T cells. The cytokines produced by these cells recruit other immune cells such as macrophages, which phagocytose the hapten-protein complexes and present them to CD8+ T cells. This results in the activation of cytotoxic T cells, which can then destroy cells that have been sensitized to the hapten.
Vorteile Und Einschränkungen Für Laborexperimente
2,5-dimethyl-N-(8-tert-pentyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide has several advantages for use in lab experiments. It is a well-characterized hapten that has been extensively studied, and its mechanism of action is well understood. It is also relatively easy to synthesize and has a high purity. However, 2,5-dimethyl-N-(8-tert-pentyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide-induced DTH reactions can be variable and dependent on factors such as the dose and route of administration. This can make it difficult to compare results between different experiments.
Zukünftige Richtungen
There are several future directions for research on 2,5-dimethyl-N-(8-tert-pentyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide. One area of interest is the role of 2,5-dimethyl-N-(8-tert-pentyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide-induced DTH reactions in autoimmune diseases such as multiple sclerosis and rheumatoid arthritis. Another area of research is the use of 2,5-dimethyl-N-(8-tert-pentyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide as a tool for studying the mechanisms of T cell activation and differentiation. Finally, there is interest in developing new hapten compounds that can be used to induce DTH reactions with greater specificity and sensitivity.
Synthesemethoden
2,5-dimethyl-N-(8-tert-pentyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide can be synthesized by reacting 2,5-dimethylbenzenesulfonyl chloride with 8-tert-pentyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-amine in the presence of a base such as triethylamine. The reaction occurs at room temperature and yields 2,5-dimethyl-N-(8-tert-pentyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide as a white solid with a purity of over 95%.
Wissenschaftliche Forschungsanwendungen
2,5-dimethyl-N-(8-tert-pentyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide has been widely used in scientific research as a hapten for the induction of delayed-type hypersensitivity (DTH) reactions. DTH is a type of immune response that occurs when T cells recognize a hapten as a foreign substance and initiate an inflammatory response. 2,5-dimethyl-N-(8-tert-pentyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide has also been used as a model antigen to study the mechanisms of T cell activation and differentiation.
Eigenschaften
Molekularformel |
C29H33NO3S |
|---|---|
Molekulargewicht |
475.6 g/mol |
IUPAC-Name |
2,5-dimethyl-N-[8-(2-methylbutan-2-yl)-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl]benzenesulfonamide |
InChI |
InChI=1S/C29H33NO3S/c1-6-29(4,5)20-13-14-26-23(16-20)24-17-25(21-9-7-8-10-22(21)28(24)33-26)30-34(31,32)27-15-18(2)11-12-19(27)3/h7-12,15,17,20,30H,6,13-14,16H2,1-5H3 |
InChI-Schlüssel |
LBUYKVMVAGCOIK-UHFFFAOYSA-N |
SMILES |
CCC(C)(C)C1CCC2=C(C1)C3=C(O2)C4=CC=CC=C4C(=C3)NS(=O)(=O)C5=C(C=CC(=C5)C)C |
Kanonische SMILES |
CCC(C)(C)C1CCC2=C(C1)C3=C(O2)C4=CC=CC=C4C(=C3)NS(=O)(=O)C5=C(C=CC(=C5)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(2,4-dimethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide](/img/structure/B281545.png)
![N-[(4-fluorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide](/img/structure/B281548.png)
![N-[(4-bromophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylacetamide](/img/structure/B281549.png)

![4-methyl-N-[(4-methylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide](/img/structure/B281553.png)
![N-[1-(2-adamantyl)ethyl]-4-methylbenzenesulfonamide](/img/structure/B281561.png)
![N-(8-methyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B281569.png)
![N-{14,14-dimethyl-12-oxo-17-oxatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1,3,5,7,9,11(16)-hexaen-8-yl}-4-ethoxybenzene-1-sulfonamide](/img/structure/B281570.png)
![Methyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281574.png)
![Methyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281575.png)


![2-Methoxyethyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281589.png)
![2-Methoxyethyl 2-methyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281594.png)